

Application Notes: Biotin-PEG4-methyltetrazine for Live Cell Imaging

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Biotin-PEG4-methyltetrazine*

Cat. No.: *B15580235*

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Introduction

Biotin-PEG4-methyltetrazine is a versatile chemical probe that has become an indispensable tool for the precise labeling and visualization of biomolecules in living cells. This reagent leverages the power of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a trans-cyclooctene (TCO) group.[1][2] This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][3] The structure of **Biotin-PEG4-methyltetrazine** incorporates three key elements: a biotin moiety for high-affinity detection with streptavidin conjugates, a hydrophilic tetraethylene glycol (PEG4) spacer that enhances solubility and minimizes steric hindrance, and a highly reactive methyltetrazine group for covalent ligation to TCO-modified targets.[4][5][6]

These application notes provide a comprehensive guide to utilizing **Biotin-PEG4-methyltetrazine** for advanced live cell imaging, offering detailed protocols for various experimental setups.

Principle of Technology: A Two-Step Pre-Targeting Approach

The core of this technology lies in a two-step "pre-targeting" strategy.^[1] First, a biomolecule of interest within or on the surface of a live cell is tagged with a TCO group. This can be achieved through several methods, including:

- **Metabolic Labeling:** Cells can be cultured with TCO-modified sugars, which are then metabolically incorporated into cell surface glycans.^{[7][8]}
- **Genetic Encoding:** Unnatural amino acids containing a TCO moiety can be genetically encoded into a protein of interest.^[1]
- **Antibody Conjugation:** Antibodies specific to a cell surface receptor can be chemically conjugated with a TCO linker.^[1]
- **Small Molecule Ligands:** TCO groups can be attached to small molecules that bind to specific cellular targets.^[1]

Once the target is tagged with TCO, **Biotin-PEG4-methyltetrazine** is introduced. The methyltetrazine group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond.^[1] The biotin tag then serves as a universal handle for detection using fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.^[1]

Key Advantages for Live Cell Imaging

- **High Specificity and Bioorthogonality:** The methyltetrazine-TCO reaction is highly selective and does not interfere with native cellular processes.^{[1][9]}
- **Rapid Kinetics:** The iEDDA reaction between methyltetrazine and TCO is one of the fastest bioorthogonal ligations known, with second-order rate constants greater than $800 \text{ M}^{-1}\text{s}^{-1}$.^{[7][10]} This allows for rapid labeling at low concentrations.
- **Biocompatibility:** The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic copper catalysts.^{[5][9]}

- Versatility: The biotin tag enables a wide array of downstream applications, including fluorescence imaging, pull-down assays, and proteomic studies.[1]
- Low Cytotoxicity: **Biotin-PEG4-methyltetrazine** exhibits low cytotoxicity, which is crucial for maintaining cell viability during live-cell imaging experiments.[8]

Data Presentation

The following tables summarize key quantitative data for the use of **Biotin-PEG4-methyltetrazine** in live cell imaging applications.

Table 1: Physicochemical and Reaction Properties

Property	Value	Reference
Molecular Formula	C31H46N8O7S	[9]
Molecular Weight	674.81 g/mol	[9]
Storage Temperature	-20°C (desiccated)	[7]
Reaction Kinetics (k)	> 800 M ⁻¹ s ⁻¹	[7][10]
Optimal pH Range	6.0 - 9.0	[7]

Table 2: General Guidelines for Live Cell Labeling

Parameter	Recommended Range	Notes	Reference
Biotin-PEG4-methyltetrazine Concentration	10 - 100 μ M	Optimal concentration should be determined empirically for each cell type and application.	[1]
Incubation Time	30 - 60 minutes	Shorter incubation times are often sufficient due to the rapid reaction kinetics.	[1][7]
Incubation Temperature	4°C to Room Temperature	Incubation at 4°C can help to minimize the internalization of labeled cell surface proteins.	[1][7]

Table 3: Illustrative Cytotoxicity Data (IC50)

Cell Line	IC50 Value	Notes	Reference
Various	High	The high IC50 values indicate low cytotoxicity, a key advantage for live cell imaging.[1]	[1]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycans via Metabolic Engineering

This protocol describes the labeling of cell surface glycans on live cells that have been metabolically engineered to express TCO-modified sugars.[7]

Materials:

- Cells of interest (e.g., HeLa, Jurkat, HEK293)[8]
- Complete cell culture medium
- TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
- Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold
- **Biotin-PEG4-methyltetrazine** (stock solution in DMSO)
- Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)
- Glass-bottom imaging dishes

Procedure:

- Metabolic Labeling:
 - Culture cells to the desired confluency in their standard growth medium.
 - Add the TCO-modified sugar (e.g., 25-50 μM of Ac₄ManNAc-TCO) to the cell culture medium.[7][8]
 - Incubate the cells for 24-48 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.[7][8]
- Biotinylation:
 - Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar. [7]
 - Prepare a fresh solution of **Biotin-PEG4-methyltetrazine** in PBS at a concentration of 50-100 μM.[7][8]
 - Incubate the cells with the **Biotin-PEG4-methyltetrazine** solution for 30-60 minutes at 4°C or room temperature.[7][8] Performing this step at 4°C can reduce the internalization

of the label.[7]

- Washing and Detection:
 - Wash the cells three times with ice-cold PBS to remove unreacted **Biotin-PEG4-methyltetrazine**.[\[7\]](#)[\[8\]](#)
 - Dilute the fluorescently-labeled streptavidin to its recommended working concentration in a suitable buffer (e.g., PBS with 1% BSA).
 - Incubate the cells with the streptavidin solution for 20-30 minutes at 4°C, protected from light.[\[1\]](#)[\[8\]](#)
 - Wash the cells three times with ice-cold PBS.
- Live Cell Imaging:
 - Replace the PBS with pre-warmed complete cell culture medium.
 - Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[\[1\]](#)

Protocol 2: Pre-Targeting of EGFR on Live A431 Cells

This protocol describes the pre-targeting of the Epidermal Growth Factor Receptor (EGFR) on the surface of live A431 cells using a TCO-conjugated anti-EGFR antibody, followed by detection with **Biotin-PEG4-methyltetrazine** and a fluorescent streptavidin conjugate.[\[1\]](#)

Materials:

- A431 cells
- Complete cell culture medium
- TCO-conjugated anti-EGFR antibody (e.g., Cetuximab-TCO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Bovine Serum Albumin (BSA)

- **Biotin-PEG4-methyltetrazine**

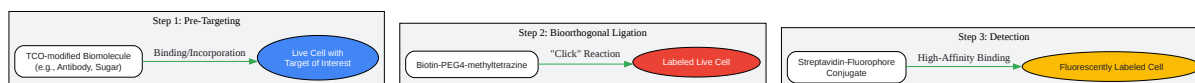
- Fluorescently-labeled streptavidin (e.g., Streptavidin-AF488)
- Glass-bottom imaging dishes

Procedure:

- Cell Preparation:
 - Seed A431 cells on glass-bottom imaging dishes and culture until they reach 60-70% confluency.[\[1\]](#)
 - Wash the cells twice with PBS.[\[1\]](#)
- Antibody Incubation (Pre-targeting):
 - Dilute the Cetuximab-TCO antibody to a final concentration of 10 µg/mL in cold PBS containing 1% BSA.[\[1\]](#)
 - Add the antibody solution to the cells and incubate for 1 hour at 4°C to prevent internalization.[\[1\]](#)
 - Wash the cells three times with cold PBS to remove unbound antibody.[\[1\]](#)
- **Biotin-PEG4-methyltetrazine** Labeling:
 - Prepare a 50 µM solution of **Biotin-PEG4-methyltetrazine** in cold PBS with 1% BSA.[\[1\]](#)
 - Add the **Biotin-PEG4-methyltetrazine** solution to the cells and incubate for 30 minutes at 4°C.[\[1\]](#)
 - Wash the cells three times with cold PBS.[\[1\]](#)
- Fluorescent Detection:
 - Dilute the fluorescently-labeled streptavidin to a final concentration of 5 µg/mL in cold PBS with 1% BSA.[\[1\]](#)

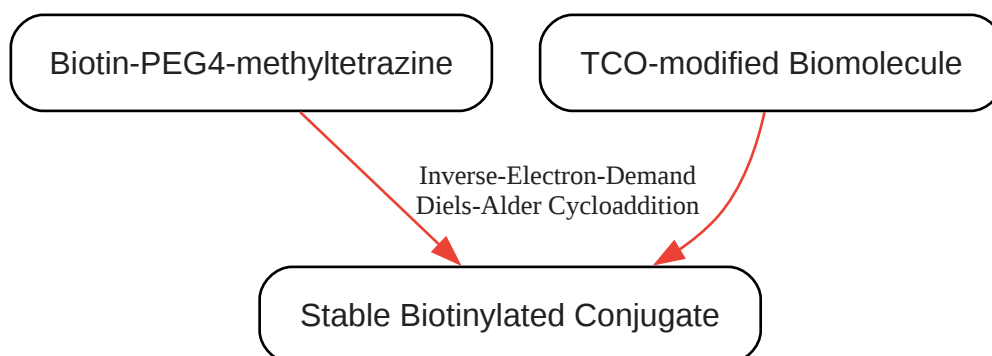
- Add the streptavidin solution to the cells and incubate for 20 minutes at 4°C, protected from light.[1]
- Wash the cells three times with cold PBS.[1]
- Live Cell Imaging:
 - Replace the PBS with pre-warmed complete cell culture medium.[1]
 - Image the cells immediately using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.[1]

Visualizations



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Caption: Experimental workflow for live cell imaging using **Biotin-PEG4-methyltetrazine**.



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Caption: Mechanism of the bioorthogonal reaction between methyltetrazine and TCO.

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- To cite this document: BenchChem. [Application Notes: Biotin-PEG4-methyltetrazine for Live Cell Imaging]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15580235/docs#application-notes-biotin-peg4-methyltetrazine-for-live-cell-imaging>]

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